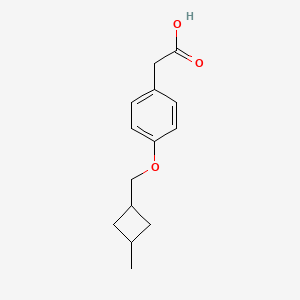

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid

Description

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is a synthetic phenylacetic acid derivative characterized by a cyclobutane ring substituted with a methyl group at the 3-position, linked via a methoxy bridge to the para-position of the phenyl ring. Its structural complexity, including the strained cyclobutyl group, may influence solubility, metabolic stability, and binding affinity compared to simpler analogs .

Properties

CAS No. |

1399652-74-4 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-[4-[(3-methylcyclobutyl)methoxy]phenyl]acetic acid |

InChI |

InChI=1S/C14H18O3/c1-10-6-12(7-10)9-17-13-4-2-11(3-5-13)8-14(15)16/h2-5,10,12H,6-9H2,1H3,(H,15,16) |

InChI Key |

ZIAHPENZPGBDLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)COC2=CC=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid typically involves the following steps:

Formation of the 3-methylcyclobutylmethanol: This can be achieved through the reduction of 3-methylcyclobutanone using a suitable reducing agent such as sodium borohydride.

Etherification: The 3-methylcyclobutylmethanol is then reacted with 4-bromophenylacetic acid under basic conditions to form the ether linkage. This step often uses a base like potassium carbonate in a solvent such as dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying the effects of substituted phenylacetic acids on biological systems.

Medicine: Investigating potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes or receptors involved in metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- 2-(4-Methoxyphenyl)acetic Acid (): Structure: Lacks the cyclobutyl group, with a simple methoxy substituent at the para-position. Bioactivity: Identified as a plasma metabolite biomarker for non-small cell lung cancer (NSCLC), with high sensitivity and specificity.

- 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid (): Structure: Features a benzyloxy group at the 3-position and methoxy at the 4-position. Comparison: The 3-methylcyclobutyl group in the target compound may offer a balance between lipophilicity and metabolic resistance compared to the benzyloxy substituent .

- 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic Acid (): Structure: Contains a polyethylene glycol-like chain (2-methoxyethoxy) at the para-position. Solubility: The ether chain enhances water solubility, a critical advantage for formulation.

Pharmacological and Metabolic Profiles

-

- Structure: Arylacetic acid derivative with a 5-methoxy-2-methylindole core.

- Activity: Potent anti-inflammatory and antipyretic agent (85× phenylbutazone).

- Relevance: Demonstrates the importance of methoxy and aryl groups in anti-inflammatory activity. The target compound’s cyclobutylmethoxy group may mimic steric effects of indomethacin’s indole ring .

- Kresoxim-methyl Metabolites (): Metabolism: Phase I metabolites like (2E)-(methoxyimino)phenylacetic acid retain bioactivity. Implication: The target compound’s cyclobutyl group may resist oxidative metabolism, prolonging half-life compared to methoxyimino derivatives .

Comparative Data Table

Biological Activity

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the context of inflammation and immune modulation. This compound is structurally characterized by the presence of a methoxy group and a methylcyclobutyl moiety, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The following sections detail specific findings related to its biological activity.

Anti-inflammatory Activity

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid has been studied for its role in modulating inflammatory responses. Prostaglandins, which are lipid-derived mediators involved in inflammation, are influenced by such compounds. Studies have shown that derivatives of phenylacetic acids can inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells in sites of inflammation .

Case Study: Prostaglandin Modulation

In a study examining the effects of phenylacetic acid derivatives on inflammatory responses, it was found that certain compounds significantly reduced eosinophil and lymphocyte infiltration in animal models of asthma. The mechanisms involved include inhibition of specific GPCRs associated with Th2 cell activation .

Antimicrobial Activity

The antimicrobial properties of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid have also been explored. Compounds with similar structures have demonstrated activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid | E. coli | 15 |

| Phenylacetic Acid | S. aureus | 12 |

| 4-Methoxyphenylacetic Acid | Pseudomonas aeruginosa | 10 |

Note: Data adapted from various studies on related compounds.

The biological activity of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is believed to involve several pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.